FMOC-DL-4-吡啶丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

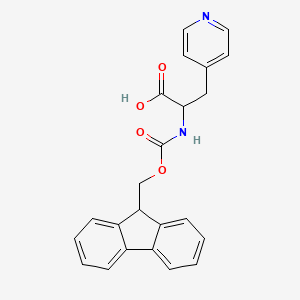

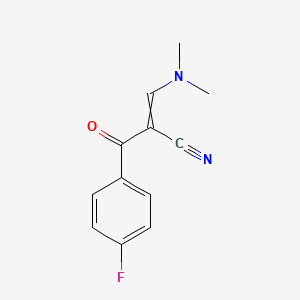

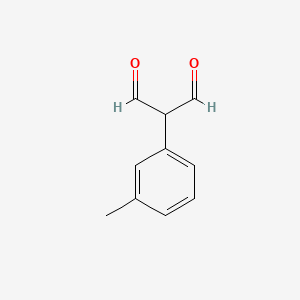

FMOC-DL-4-pyridylalanine is a derivative of the amino acid phenylalanine with a pyridyl group substituting the phenyl ring. It is a chiral compound that can be used in peptide synthesis. The FMOC (9-fluorenylmethoxycarbonyl) group is a common protecting group used in solid-phase peptide synthesis due to its stability and ease of removal under mild basic conditions.

Synthesis Analysis

The synthesis of FMOC-DL-4-pyridylalanine and related FMOC-protected amino acids typically involves solid-phase synthesis techniques. For instance, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was achieved in 35% overall yield from L-homoserine, demonstrating the efficiency of FMOC chemistry in peptide synthesis . Similarly, N-Fmoc-L-p-azidotetrafluorophenylalanine was prepared using an acetamidomalonate synthesis followed by enzymatic resolution, showcasing the versatility of FMOC chemistry for incorporating photoactive and fluorinated residues into peptides . Additionally, the synthesis of FMOC-protected phosphonomethylphenylalanine derivatives has been reported, which are suitable for solid-phase synthesis of peptides containing nonhydrolyzable phosphotyrosyl mimetics .

Molecular Structure Analysis

The molecular structure of FMOC-DL-4-pyridylalanine would be expected to feature the pyridyl group, which can influence the electronic properties of the amino acid and potentially its reactivity and interaction with other molecules. The FMOC group is known to provide steric bulk and protection to the amino group during peptide synthesis. Studies on FMOC-amino acids have highlighted the importance of noncovalent interactions and supramolecular features in the crystal structures of these compounds .

Chemical Reactions Analysis

FMOC-protected amino acids are used in peptide synthesis due to their ability to undergo selective deprotection and coupling reactions. The FMOC group can be removed under basic conditions without affecting other protecting groups. For example, the synthesis of polyamides containing pyrrole and imidazole amino acids using FMOC solid-phase synthesis demonstrates the high stepwise coupling yields and the ability to incorporate a variety of amino acid derivatives . The acylation of hydroxy-functionalized resins with FMOC amino acids activated using diisopropylcarbodiimide/HOBt or as acid fluorides further illustrates the chemical reactivity of FMOC-protected amino acids in solid-phase peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of FMOC-DL-4-pyridylalanine would be influenced by the presence of the FMOC group and the pyridyl ring. The FMOC group is known to be UV-active, which allows for monitoring during peptide synthesis. The self-assembly mechanism of FMOC-diphenylalanine, for example, induces apparent pKa shifts and results in significant structural changes at different pH levels, which could be relevant for FMOC-DL-4-pyridylalanine as well . The synthesis of acetonide protected DOPA for FMOC solid-phase peptide synthesis also highlights the importance of protecting groups in modulating the reactivity and solubility of amino acid derivatives .

科学研究应用

自组装和结构性质

pH 诱导自组装:FMOC-二苯丙氨酸 (Fmoc-FF) 表现出 pH 依赖性的自组装成由反平行 β-折叠构成的原纤维。该过程导致显着的结构变化,可通过各种光谱和显微镜技术观察到 (Tang 等人,2009 年)。

侧链卤代的影响:FMOC-苯丙氨酸衍生物的自组装和水凝胶化,包括 Fmoc-Phe、Fmoc-Tyr 和 Fmoc-五氟苯丙氨酸,已经过研究。侧链卤代的修饰显着影响其自组装速率和所得水凝胶的性质 (Ryan 等人,2010 年)。

肽和核酸化学中的合成和应用

受保护衍生物的合成:适合固相肽合成的 N-Fmoc 保护氨基酸的合成包括保护衍生物(如 4-膦酸甲基苯丙氨酸)的方法,在信号转导研究中提供应用 (Yao 等人,1999 年)。

肽核酸合成:已经开发了 FMOC 介导的合成方法用于肽核酸 (PNA) 单体,说明了 Fmoc 保护的结构单元在合成复杂核酸结构中的效用 (Thomson 等人,1995 年)。

水凝胶形成:使用 Fmoc 肽的肽水凝胶的合成证明了它们在生物医学应用中的潜力。通过酶促反应获得的这些三肽的粘弹性表明它们适合作为生物基质 (Chronopoulou 等人,2010 年)。

生化和生物医学应用

抗菌复合材料:Fmoc 修饰的自组装结构单元在抗菌和抗炎应用中显示出前景。此类纳米组装体在树脂基复合材料中的整合证明了它们在生物医学材料开发中的潜力 (Schnaider 等人,2019 年)。

仿生功能材料:Fmoc 修饰的氨基酸和短肽,包括源自 Fmoc-苯丙氨酸的那些,已因其在细胞培养、药物递送和治疗应用中的潜力而被探索。这篇综述重点介绍了这些仿生结构单元的多样化功能特性和应用 (Tao 等人,2016 年)。

先进合成技术

化学连接方法:使用赤罗-N-Boc-β-巯基-L-苯丙氨酸在苯丙氨酸处开发天然化学连接,证明了 Fmoc-SPPS 在肽合成中的应用。该方法已应用于复杂肽的合成,展示了 Fmoc 保护氨基酸的多功能性 (Crich & Banerjee,2007 年)。

安全和危害

The safety information for FMOC-DL-4-pyridylalanine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

FMOC-DL-4-pyridylalanine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain. It plays a crucial role in protecting the amino group during the synthesis process .

Mode of Action

The compound works by attaching to the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process . This protection is temporary and can be removed under specific conditions, allowing the amino acid to react appropriately when needed .

Biochemical Pathways

FMOC-DL-4-pyridylalanine is involved in the biochemical pathway of peptide synthesis . It affects the pathway by ensuring the correct sequence of amino acids in the peptide chain. The downstream effects include the formation of peptides with the desired sequence and properties .

Pharmacokinetics

Like other fmoc compounds, it is likely to have good stability and solubility, which can impact its bioavailability .

Result of Action

The molecular effect of FMOC-DL-4-pyridylalanine’s action is the successful synthesis of peptides with the correct sequence of amino acids . On a cellular level, these peptides can then perform their intended functions, whether that be as signaling molecules, structural components, or enzymes .

Action Environment

The action of FMOC-DL-4-pyridylalanine is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s stability, efficacy, and the success of the peptide synthesis process .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSXJVRZMQUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FMOC-DL-4-pyridylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)